2-Azaspiro[4.4]nonane-1-carboxylic acid
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Overview
Description
2-Azaspiro[44]nonane-1-carboxylic acid is a spirocyclic compound that features a unique structural motif, consisting of a spiro-connected azetidine and cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable azetidine precursor with a cyclohexanone derivative under acidic or basic conditions to form the spirocyclic core. The carboxylic acid functionality can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.4]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2-Azaspiro[4.4]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Azaspiro[4.4]nonane-4-carboxylic acid
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.4]nonane-2-carboxylic acid
Comparison: 2-Azaspiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
96798-55-9 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-azaspiro[4.4]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-9(5-6-10-7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
GWYGFBRIEBPBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCNC2C(=O)O |
Origin of Product |
United States |
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